(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

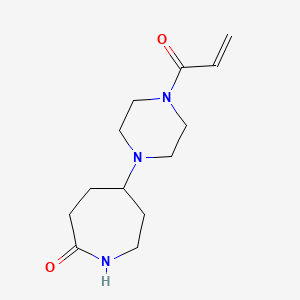

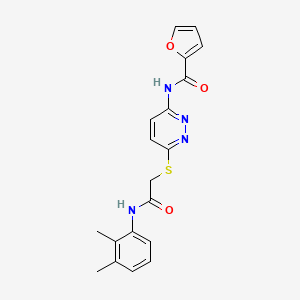

The (S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid molecule contains a total of 38 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 seven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

The this compound molecule contains a total of 38 atom(s). There are 21 Hydrogen atom(s), 12 Carbon atom(s), 1 Nitrogen atom(s), and 4 Oxygen atom(s). A chemical formula of this compound can therefore be written as: C12H21NO4 .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry Applications

(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid and related compounds serve as versatile building blocks in synthetic organic chemistry. They are pivotal in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These compounds facilitate the direction of aliphatic amine attacks to the aromatic core as well as to the carbonyl unit, leading to azocarboxamides. Furthermore, the benzene ring can be modified through radical reactions, including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, enabled by the tert-butyloxycarbonylazo group. Such reactions are crucial for generating aryl radicals at elevated temperatures or under acidic conditions (Hannelore Jasch et al., 2012).

Curtius Rearrangement for Boc-protected Amines

The compound and its analogs are essential in the Curtius rearrangement processes, offering a mild and efficient pathway to tert-butyl carbamates from carboxylic acids. This reaction, involving di-tert-butyl dicarbonate and sodium azide, allows for the formation of an acyl azide intermediate that undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The trapping of the isocyanate derivative results in the desired tert-butyl carbamate, showcasing compatibility with various substrates, including malonate derivatives. This provides access to protected amino acids under conditions that preserve the functional integrity of sensitive groups (H. Lebel & Olivier Leogane, 2005).

Carboxylic Acids Synthesis and Characterization

In the realm of heterocyclic chemistry, the synthesis and characterization of azepine derivatives shed light on the thermal behavior and distribution equilibrium of these compounds. The demethoxycarbonylation of specific methyl azepine-carboxylates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in the exclusive formation of 3H-azepine derivatives. This reaction pathway underscores the versatility of this compound analogs in synthesizing and understanding the properties of azepine derivatives (K. Satake et al., 1991).

Propiedades

IUPAC Name |

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWHWMPKCSLEMJ-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2722322.png)

![cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2722324.png)

![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)

![N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)

![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)

![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)